molecular formula C13H10ClN3 B7592099 6-Chloro-8-(pyrazol-1-ylmethyl)quinoline

6-Chloro-8-(pyrazol-1-ylmethyl)quinoline

Cat. No. B7592099
M. Wt: 243.69 g/mol
InChI Key: YBRJUMBSFMQXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-(pyrazol-1-ylmethyl)quinoline is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a quinoline derivative that has a pyrazolylmethyl group attached to it. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 6-Chloro-8-(pyrazol-1-ylmethyl)quinoline involves the inhibition of various signaling pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. It also inhibits the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Furthermore, this compound has also been found to induce apoptosis in cancer cells. It has been shown to increase the levels of caspase-3 and caspase-9, which are involved in the apoptotic pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloro-8-(pyrazol-1-ylmethyl)quinoline in lab experiments include its potent anti-inflammatory and anti-cancer properties. It is also relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to using this compound. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research involving 6-Chloro-8-(pyrazol-1-ylmethyl)quinoline. One potential area of research is the development of novel drug formulations that can improve its solubility in water.
Furthermore, further studies are needed to fully understand the mechanism of action of this compound. This can help to identify potential targets for drug development and improve our understanding of its biological effects.
Additionally, studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials. This can help to determine its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 6-Chloro-8-(pyrazol-1-ylmethyl)quinoline involves the reaction of 6-chloroquinoline-8-carboxaldehyde with pyrazole in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain the final compound.

Scientific Research Applications

6-Chloro-8-(pyrazol-1-ylmethyl)quinoline has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Furthermore, this compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

6-chloro-8-(pyrazol-1-ylmethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-12-7-10-3-1-4-15-13(10)11(8-12)9-17-6-2-5-16-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRJUMBSFMQXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CN3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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